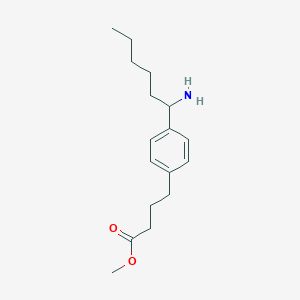
Benzenebutanoic acid, 4-(1-aminohexyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenebutanoic acid, 4-(1-aminohexyl)-, methyl ester is an organic compound that belongs to the class of esters It features a benzene ring attached to a butanoic acid chain, which is further substituted with a 1-aminohexyl group and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenebutanoic acid, 4-(1-aminohexyl)-, methyl ester typically involves the esterification of benzenebutanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The aminohexyl group can be introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor of the benzenebutanoic acid ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenebutanoic acid, 4-(1-aminohexyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogenated precursors and amines under basic conditions.
Major Products
Oxidation: Benzenebutanoic acid derivatives.
Reduction: Alcohol derivatives of the ester.
Substitution: Various substituted benzenebutanoic acid esters.
Wissenschaftliche Forschungsanwendungen
Benzenebutanoic acid, 4-(1-aminohexyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzenebutanoic acid, 4-(1-aminohexyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Benzenebutanoic acid, 4-(1-aminohexyl)-, methyl ester can be compared with other similar compounds such as:
Benzenebutanoic acid, 4-(1-aminohexyl)-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
Benzenebutanoic acid, 4-(1-aminohexyl)-, propyl ester: Similar structure but with a propyl ester group.
Benzenebutanoic acid, 4-(1-aminohexyl)-, butyl ester: Similar structure but with a butyl ester group.
These compounds share similar chemical properties but may differ in their reactivity and biological activity due to the variation in the ester group.
Eigenschaften
CAS-Nummer |
162941-69-7 |
|---|---|
Molekularformel |
C17H27NO2 |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
methyl 4-[4-(1-aminohexyl)phenyl]butanoate |
InChI |
InChI=1S/C17H27NO2/c1-3-4-5-8-16(18)15-12-10-14(11-13-15)7-6-9-17(19)20-2/h10-13,16H,3-9,18H2,1-2H3 |
InChI-Schlüssel |
VOAYFNAPAJDQEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C1=CC=C(C=C1)CCCC(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


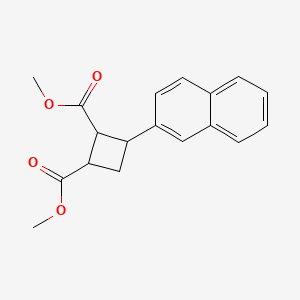
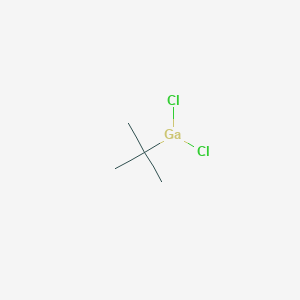
![1,1'-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B14268205.png)

![Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)-](/img/structure/B14268236.png)
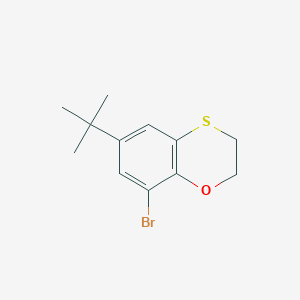
![3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)-](/img/structure/B14268246.png)
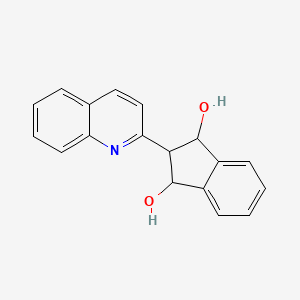
![{4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]phenyl}arsonic acid](/img/structure/B14268255.png)
![N-([1,1'-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14268260.png)

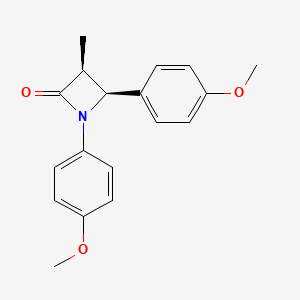
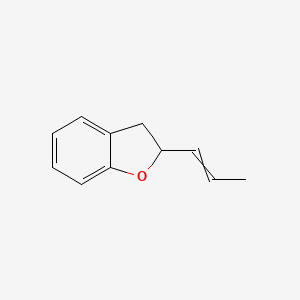
![N,N-Dimethyl-4-[(E)-(4-octylphenyl)diazenyl]aniline](/img/structure/B14268283.png)
